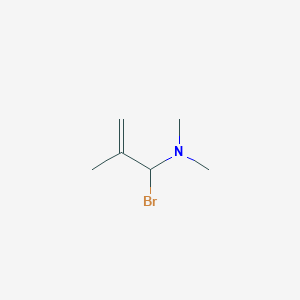

1-Propen-1-amine,1-bromo-N,N,2-trimethyl-

Description

General Significance of Enamines as Reactive Intermediates

Enamines are unsaturated compounds derived from the condensation of an aldehyde or a ketone with a secondary amine. wikipedia.org Their importance in organic synthesis stems from their nature as nucleophiles, a reactivity imparted by the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond. masterorganicchemistry.com This electronic characteristic makes the α-carbon of the original carbonyl compound nucleophilic, enabling it to participate in a variety of bond-forming reactions. masterorganicchemistry.comnumberanalytics.com

The synthetic utility of enamines was significantly highlighted by the work of Gilbert Stork, leading to the development of the Stork enamine alkylation. orgoreview.comwikipedia.org This method provides a milder and more selective alternative to enolate chemistry for the α-alkylation and acylation of carbonyl compounds. orgoreview.comfiveable.me Unlike enolates, which often require strong bases for their formation and can lead to side reactions like polyalkylation, enamines are formed under relatively mild, often acid-catalyzed, conditions. wikipedia.orgorgoreview.com This allows for greater control and selectivity in reactions with electrophiles such as alkyl halides and Michael acceptors. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of the resulting iminium salt readily regenerates the modified carbonyl compound. libretexts.org

The reactivity of enamines is influenced by several factors, including the structure of the parent carbonyl compound and the secondary amine used. For instance, enamines derived from ketones are generally more reactive than those from aldehydes. wikipedia.org The use of cyclic secondary amines like pyrrolidine (B122466) and morpholine (B109124) is common in the formation of enamines. ddugu.ac.in

The Unique Role of Halogenated Enamines, Specifically Brominated Enamines, in Contemporary Organic Synthesis

The introduction of a halogen atom onto the enamine scaffold, particularly at the α-position, creates a class of compounds known as α-haloenamines. These halogenated enamines possess unique reactivity that expands their synthetic utility beyond that of their non-halogenated counterparts. The presence of a bromine atom, as in 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, introduces an electrophilic center and a good leaving group, transforming the enamine into a versatile building block.

Brominated enamines are key intermediates in the synthesis of α-haloketones, which are themselves highly valuable in organic synthesis due to their susceptibility to nucleophilic attack. tandfonline.com The synthesis of brominated enamines can be achieved through various methods, including the reaction of enamines with brominating agents like N-bromosuccinimide (NBS) or molecular bromine. core.ac.uk Modern synthetic protocols have also explored palladium-catalyzed dehydrogenative aminohalogenation of alkenes to produce brominated enamines with high regio- and stereoselectivity. thieme-connect.com

The reactivity of these compounds allows for a range of transformations. For example, the in-situ generation of enamines followed by bromination and subsequent hydrolysis provides a regioselective route to bromomethyl ketones. tandfonline.comresearchgate.net This one-pot procedure offers advantages in terms of yield and experimental simplicity. tandfonline.com Furthermore, the development of methods for the deaminative bromination of both aromatic and aliphatic amines highlights the ongoing innovation in accessing bromo-functionalized organic molecules. nih.gov The study of N-functionally substituted imines of brominated aldehydes and ketones further underscores the broad interest in these halogenated structures. iaea.orgrsc.org

Historical Context and Evolution of Enamine Chemistry Relevant to Bromination Methodologies

The concept of enamines emerged in the early 20th century, but their synthetic potential was not fully realized until the groundbreaking work of Gilbert Stork in the 1950s and 1960s. numberanalytics.comnumberanalytics.com His research established enamines as practical and selective nucleophiles for the alkylation and acylation of carbonyl compounds, a process now famously known as the Stork enamine reaction. wikipedia.orgscribd.com This development was a significant advancement, offering a more controlled alternative to the often problematic direct alkylation of enolates. orgoreview.com The term "enamine" itself was coined by Wittig and Blumenthal. ddugu.ac.in

The evolution of enamine chemistry has been marked by the continuous development of new synthetic methods and applications. Initially, enamine formation was often achieved by azeotropic removal of water from a reaction between a carbonyl compound and a secondary amine. core.ac.uk The understanding of the reaction mechanism, which proceeds through a carbinolamine and an iminium ion intermediate, has been crucial for optimizing reaction conditions. makingmolecules.com

With the establishment of enamine reactivity, attention turned to their functionalization, including halogenation. Early methods for the bromination of enamines often utilized reagents like molecular bromine or N-bromosuccinimide (NBS). core.ac.uk However, these methods could sometimes lead to a mixture of products, including mono- and di-brominated compounds, depending on the reaction conditions and the nature of the enamine. core.ac.uk

More recent advancements have focused on achieving greater selectivity and efficiency in bromination. For example, the use of NBS supported on solid materials like K-10 montmorillonite (B579905) has been shown to facilitate selective bromination. core.ac.uk The development of palladium-catalyzed methods for the synthesis of brominated enamines represents a significant step forward, allowing for high selectivity under mild conditions. thieme-connect.com Additionally, innovative approaches, such as using the Petasis reagent for the in-situ generation of enamines from tertiary amides followed by bromination, have provided new, regioselective routes to α-bromoketones. tandfonline.comresearchgate.net The photochemical activity of enamines has also been explored, leading to enantioselective α-alkylation of aldehydes using bromo-compounds, which proceeds through a radical mechanism. acs.org

Defining the Scope of Research on Highly Substituted Brominated Enamines

Research into highly substituted brominated enamines, such as 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, is driven by the need for advanced synthetic intermediates that offer precise control over chemical transformations. The steric and electronic properties of these complex molecules present both challenges and opportunities for organic chemists.

The scope of current research encompasses several key areas:

Synthesis and Stability: A primary focus is the development of efficient and selective methods for the synthesis of highly substituted brominated enamines. This includes overcoming the challenges associated with the stability of certain enamines, particularly those derived from acyclic ketones, which have been historically considered prone to self-condensation. tandfonline.com The steric hindrance in highly substituted systems can influence the regioselectivity of enamine formation, often favoring the less substituted, thermodynamically more stable isomer. ddugu.ac.inmakingmolecules.com

Reactivity and Mechanistic Studies: Understanding the reactivity of these sterically hindered and electronically modified enamines is crucial. Research investigates their participation in various reactions, including nucleophilic substitutions, cross-coupling reactions, and cycloadditions. Mechanistic studies, including computational and experimental approaches, aim to elucidate the reaction pathways and the influence of substituents on reactivity. thieme-connect.comacs.org For instance, the presence of multiple substituents can affect the planarity of the enamine system, which in turn influences the p-orbital overlap and the nucleophilicity of the β-carbon. wikipedia.org

Applications in Complex Molecule Synthesis: A significant driver for research in this area is the potential application of highly substituted brominated enamines as key building blocks in the total synthesis of complex natural products and pharmaceuticals. core.ac.uk Their unique substitution patterns can be strategically employed to construct intricate molecular architectures with high levels of stereocontrol.

Development of Novel Reagents and Catalysts: The exploration of highly substituted brominated enamines also fuels the development of new reagents and catalytic systems. For example, the challenges in synthesizing and reacting these compounds may necessitate the design of novel catalysts that can operate under mild conditions and tolerate a wide range of functional groups. thieme-connect.comorganic-chemistry.org

In essence, the research on compounds like 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- is pushing the boundaries of enamine chemistry, aiming to harness their synthetic potential for creating increasingly complex and valuable molecules.

Data Tables

Table 1: Properties of 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- and Related Structures Note: Experimental data for the specific title compound is limited in publicly available literature; properties are often inferred from related, well-studied enamines.

| Property | Value / Description |

| IUPAC Name | 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- |

| Molecular Formula | C6H12BrN |

| Parent Carbonyl | Isobutyraldehyde (B47883) (2-methylpropanal) |

| Parent Amine | Dimethylamine |

| Structural Class | α-Bromoenamine |

| Key Reactive Feature | Nucleophilic β-carbon and electrophilic bromine-bearing α-carbon |

Table 2: Common Reactions Involving Brominated Enamines

| Reaction Type | Reagents/Conditions | Product Type |

| Hydrolysis | Aqueous acid (e.g., H3O+) | α-Bromoketone/aldehyde |

| Nucleophilic Substitution | Organocuprates, Grignard reagents | Substituted alkenes |

| Cross-Coupling | Palladium or Nickel catalysts | Functionalized enamines or alkenes |

| Reduction | Hydride reagents (e.g., NaBH4) | Bromohydrins (after hydrolysis) |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-N,N,2-trimethylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-5(2)6(7)8(3)4/h6H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEGTOVASPUABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703627 | |

| Record name | 1-Bromo-N,N,2-trimethylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-93-0 | |

| Record name | 1-Bromo-N,N,2-trimethylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propen 1 Amine, 1 Bromo N,n,2 Trimethyl and Analogous Brominated Enamines

General Strategies for Enamine Formation Relevant to Brominated Derivatives

Enamines are versatile intermediates in organic synthesis, characterized by a nitrogen atom attached to a double bond. makingmolecules.com Their synthesis can be achieved through several distinct routes, each offering unique advantages in terms of substrate scope and reaction conditions.

A primary and widely utilized method for enamine synthesis is the condensation reaction between an aldehyde or a ketone and a secondary amine. masterorganicchemistry.comchemistrysteps.com This reaction is typically catalyzed by a mild acid and involves the removal of water to drive the equilibrium towards the enamine product. masterorganicchemistry.comlibretexts.org The mechanism proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. makingmolecules.comyoutube.com In the final step, a proton is removed from the α-carbon, leading to the formation of the enamine. makingmolecules.comchemistrysteps.com

The choice of the secondary amine and the carbonyl compound directly determines the structure of the resulting enamine. For the synthesis of an analog of the target compound, isobutyraldehyde (B47883) (2-methylpropanal) would react with dimethylamine.

Table 1: Examples of Enamine Synthesis from Carbonyls and Secondary Amines

| Carbonyl Compound | Secondary Amine | Catalyst/Conditions | Enamine Product |

|---|---|---|---|

| Cyclohexanone | Pyrrolidine (B122466) | p-Toluenesulfonic acid, Toluene (B28343), reflux | 1-(1-Cyclohexen-1-yl)pyrrolidine |

| Acetone | Dimethylamine | Methanol | N,N-dimethylprop-1-en-2-amine |

This table presents illustrative examples of the Stork enamine synthesis.

The reaction of 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones, with primary or secondary amines provides a direct route to β-enaminones and related compounds. researchgate.netcore.ac.uk These reactions can often be performed under neat conditions or with the aid of catalysts like iron complexes or simple hydrochlorides. researchgate.netresearchgate.net The process involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. core.ac.uk The resulting enaminones are stabilized by intramolecular hydrogen bonding and conjugation.

Table 2: Synthesis of β-Enaminones from 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product |

|---|---|---|---|

| Acetylacetone | Ammonia | Neat, Room Temp | 4-Aminopent-3-en-2-one |

| Ethyl acetoacetate | Aniline | Glycine hydrochloride | Ethyl 3-anilinocrotonate |

This table showcases the synthesis of stable enaminone systems.

A powerful and atom-economical method for synthesizing enamines is the transition-metal-catalyzed isomerization of N-allylic compounds, including allylamines and allylamides. researchgate.netchemrxiv.org Various transition metal complexes based on ruthenium, rhodium, iridium, and cobalt have been shown to effectively catalyze this transformation. researchgate.netchemrxiv.org The reaction proceeds by shifting the double bond from the C2-C3 position to the C1-C2 position, converting the allylic amine into the corresponding enamine. lookchem.com This method can exhibit high stereoselectivity, often favoring the formation of the thermodynamically more stable E-isomer. researchgate.netchemrxiv.org

Table 3: Catalysts for N-Allylic Isomerization to Enamines

| Catalyst | Substrate Type | Conditions | Selectivity |

|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | N-Allylamides | Toluene, 110°C | High E-selectivity lookchem.com |

| CpRu(CH₃CN)₃PF₆ | N-Allylamides | DMF | High Z-selectivity nih.govacs.org |

| PCNHCP Cobalt(I) pincer complex | N-Allylamines, N-Allylamides | Toluene-d8, 80°C | Excellent E-selectivity chemrxiv.org |

This table summarizes various catalytic systems used for the isomerization of N-allylic compounds.

Tertiary amides can be converted into enamines through reductive processes. One notable method involves hydrosilylation, where a tertiary amide is treated with a hydrosilane in the presence of a catalyst. acs.orgorganic-chemistry.org Transition-metal-free protocols using catalysts like potassium tert-butoxide (t-BuOK) have been developed, offering a milder alternative to traditional methods. acs.orgorganic-chemistry.org Another approach utilizes the Petasis reagent (dimethyltitanocene), which can generate enamines from tertiary amides in situ. tandfonline.com These reductive methods are valuable for their regioselectivity, particularly when starting with unsymmetrical amides. tandfonline.com

Table 4: Reductive Synthesis of Enamines from Tertiary Amides

| Tertiary Amide | Reagent/Catalyst | Conditions | Key Feature |

|---|---|---|---|

| N,N-Dimethylbenzamide | (EtO)₃SiH / t-BuOK | THF, 65°C | Transition-metal-free hydrosilylation acs.orgorganic-chemistry.org |

| Various Aliphatic Amides | Petasis Reagent (Cp₂TiMe₂) | Toluene, 65°C | In situ enamine generation for one-pot reactions tandfonline.com |

| Aliphatic/Benzylic Amides | IrCl(CO)(PPh₃)₂ / TMDS | Room Temperature | Iridium-catalyzed hydrosilylation acs.org |

This table compares different methodologies for the reductive formation of enamines from tertiary amides.

Specific Bromination Approaches to Access Brominated Enamines

Once the enamine scaffold is constructed, the introduction of a bromine atom at the vinylic position is required.

The direct reaction of an enamine with molecular bromine (Br₂) is a common method for preparing α-halo carbonyl compounds after hydrolysis, but it can also be controlled to yield brominated enamines. wikipedia.org The electron-rich double bond of the enamine readily reacts with electrophilic bromine. masterorganicchemistry.com This reaction typically proceeds via an intermediate α-bromo iminium salt. tandfonline.com The stability of this salt can prevent further bromination, allowing for the isolation of the monobrominated product upon workup. tandfonline.com The reaction is often conducted at low temperatures to control reactivity and minimize side reactions, such as dibromination. tandfonline.com For instance, enamines generated in situ from tertiary amides have been successfully brominated with Br₂ at -78°C, followed by hydrolysis to yield α-bromoketones in high yields. tandfonline.com

Table 5: Bromination of Enamines and Related Compounds

| Substrate | Brominating Agent | Conditions | Product Type |

|---|---|---|---|

| In situ generated enamine from N,N-dimethylpropionamide | Br₂ | Toluene, -78°C | α-Bromo iminium salt intermediate tandfonline.com |

| General Enamine (R₂NCH=CHR') | Br₂ | Various | α-Bromo iminium salt wikipedia.org |

| β-enamino ketones | Br₂/Et₂O or CH₂Cl₂ | N/A | Mixture of substituted products core.ac.uk |

This table provides examples of bromination reactions on enamines and other activated systems.

N-Bromosuccinimide (NBS) Mediated Bromination Techniques

N-Bromosuccinimide (NBS) is a widely used reagent for bromination in organic chemistry. wikipedia.org It serves as a convenient and easy-to-handle crystalline solid, which can act as a source for electrophilic bromine. masterorganicchemistry.com The reaction of enamines with NBS is a preferred method for achieving α-bromination. wikipedia.org This technique is advantageous as NBS provides a low, steady concentration of bromine, which can help to avoid competing reactions such as addition across the double bond. masterorganicchemistry.com

The bromination of enolizable ketones and other carbonyl derivatives can be effectively carried out using NBS, often under acidic conditions or via a radical pathway. wikipedia.orgcommonorganicchemistry.com For electron-rich substrates like enamines, the electrophilic nature of the bromine in NBS facilitates the reaction at the nucleophilic α-carbon. wikipedia.orgmasterorganicchemistry.com The use of NBS in a one-pot synthesis of α-amino ketones from secondary alcohols and amines proceeds through an α-bromination of an intermediate ketone, showcasing the reagent's effectiveness in such transformations. organic-chemistry.org

Dehydrogenative Aminohalogenation of Alkenes

A modern and efficient method for synthesizing brominated enamines is the palladium-catalyzed dehydrogenative aminohalogenation of alkenes. nih.gov This protocol utilizes molecular oxygen as the sole oxidant, offering a valuable tool for assembling a diverse range of brominated enamines under mild conditions. nih.gov The reaction demonstrates exceptional functional group tolerance and produces products with high stereoselectivity. nih.gov This approach is significant because it provides direct access to versatile brominated enamines from readily available alkenes and amines. nih.gov

Catalytic aminohalogenation, in general, provides regio- and stereoselective methods for the vicinal difunctionalization of alkenes with both an amine and a halogen. nih.gov Various catalytic systems, including organometallic, Lewis acid, and Brønsted acid catalysts, have been developed for these transformations. nih.gov

One-Pot Synthetic Procedures for Brominated Enamines

One-pot syntheses offer significant advantages in terms of efficiency and ease of experimentation. researchgate.net A notable one-pot procedure involves the in-situ generation of enamines from tertiary amides using the Petasis reagent (dimethyltitanocene), followed by bromination. researchgate.net Although the final products in the reported study were α-bromoketones, this was achieved through the hydrolysis of an intermediate brominated enamine. researchgate.netresearchgate.net

This method showcases several benefits, including regioselectivity in the initial enamine formation, mild reaction conditions, and high yields of the final product. researchgate.net The process involves the reaction of the generated enamine with bromine at low temperatures. researchgate.net This strategy highlights the potential for developing convenient and practical one-pot syntheses of brominated enamines themselves, prior to any subsequent hydrolysis step.

Regioselectivity and Stereoselectivity in Bromination of Enamines

The regioselectivity and stereoselectivity of enamine bromination are critical aspects that determine the structure of the final product. The inherent electronic properties of the enamine system are the primary drivers of this selectivity.

Site-Specific Bromination at the α-Position

Enamines are characterized by a nucleophilic α-carbon, a result of the electron-donating nature of the nitrogen atom's lone pair delocalizing into the π-system. masterorganicchemistry.com This electronic characteristic dictates that enamines typically react with electrophiles, such as bromine sources, at the α-position. wikipedia.orgmasterorganicchemistry.com This inherent reactivity makes α-bromination the most common outcome.

The mechanism involves the attack of the nucleophilic α-carbon of the enamine on the electrophilic bromine source (e.g., NBS), leading to the formation of an α-bromoiminium ion intermediate. wikipedia.orgmasterorganicchemistry.com This site-specificity is fundamental to the synthetic utility of enamines in forming α-functionalized carbonyl compounds after hydrolysis. masterorganicchemistry.com Photochemical methods that generate radicals from alkyl halides have also been shown to rely on the nucleophilic character of the enamine's α-position to trap the radical species, further illustrating the site-specificity of its reactions. escholarship.org

Selective Bromination at the β-Position

While α-bromination is the default pathway, selective bromination at the β-position can be achieved under specific circumstances, particularly when the enamine substrate is electronically modified. Studies on β-azolyl enamines have shown that these compounds react with hydroxamoyl chlorides regioselectively to afford products resulting from substitution at the β-position. nih.gov The proposed mechanism involves an electrophilic substitution of the β-hydrogen atom of the enamine. nih.gov This demonstrates that altering the electronic landscape of the enamine, in this case by introducing an electron-withdrawing imidazole (B134444) or isoxazole (B147169) ring, can reverse the typical regioselectivity and direct electrophiles to the β-carbon.

Control of Axial versus Equatorial Bromine Incorporation

In the bromination of enamines derived from cyclic ketones, such as cyclohexanone, the resulting bromine atom can occupy either an axial or an equatorial position. The stereochemical outcome is governed by a balance of steric and stereoelectronic effects. Generally, substituents on a cyclohexane (B81311) ring prefer the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. masterorganicchemistry.com

However, for 2-halocyclohexanones, which are formed upon hydrolysis of the corresponding α-bromo enamine, the axial conformer can be surprisingly stable, and in some cases, even preferred. stackexchange.comechemi.com This preference is influenced by factors such as dipolar repulsion between the carbonyl and the carbon-halogen bond, which can destabilize the equatorial conformer. stackexchange.com The stability of the axial conformer increases with the size of the halogen (F < Cl < Br < I). stackexchange.comechemi.com The choice of solvent also plays a crucial role in the conformational equilibrium, as shown in the table below for 2-bromocyclohexanone (B1249149). stackexchange.com

| Solvent/Phase | Molar Fraction of Axial Conformer (%) |

|---|---|

| Vapor | 92 |

| Liquid | 53 |

| CCl₄ | 81 |

| CHCl₃ | 66 |

| MeCN | 36 |

| DMSO | 33 |

This table presents data on the percentage of the axial conformer of 2-bromocyclohexanone in various solvents and phases, indicating the significant influence of the medium on stereochemical preference. stackexchange.com

Influence of Amine Substituent Patterns on Stereoselective Outcomes

The stereoselectivity of enamine bromination is significantly influenced by the nature of the substituents on the nitrogen atom. Both steric and electronic effects of the amine moiety play a crucial role in determining the E/Z isomeric ratio of the resulting α-bromoenamine.

Table 1: Influence of Amine Substituent on the Yield of Bromomethyl Ketone eburon-organics.com

| Entry | Amine Portion of Amide | Yield (%) |

| 1 | N,N-Dimethylamine | 85 |

| 2 | N,N-Diethylamine | 88 |

| 3 | Piperidine | 92 |

| 4 | Morpholine (B109124) | 95 |

| 5 | Pyrrolidine | 75 |

The basicity and nucleophilicity of the amine are fundamental properties that affect enamine formation and reactivity. Generally, more basic and nucleophilic amines will form enamines more readily. However, the steric hindrance around the nitrogen atom can also play a decisive role. entegris.comnih.gov Increased steric bulk on the amine can influence the facial selectivity of the incoming electrophile (in this case, the brominating agent), potentially leading to a higher preference for one stereoisomer over the other.

The interplay between the electronic properties (electron-donating or withdrawing nature) and steric bulk of the amine substituents governs the stability of the possible transition states during bromination, thereby influencing the final stereochemical outcome. For example, electron-donating groups on the amine can increase the nucleophilicity of the enamine, potentially affecting the reaction rate and selectivity. entegris.com

Catalytic Methods in the Synthesis of Brominated Enamines

Catalytic approaches offer significant advantages in the synthesis of brominated enamines, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to stoichiometric methods.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has been explored for the synthesis of enamines and their derivatives through various cross-coupling reactions. While a direct palladium-catalyzed synthesis of 1-propen-1-amine, 1-bromo-N,N,2-trimethyl- has not been extensively detailed, related transformations suggest potential synthetic pathways. For instance, palladium-catalyzed three-component reactions involving an amine, an aldehyde, and an aryl or vinyl halide can lead to the formation of substituted amines. d-nb.infoorganic-chemistry.orgnih.gov

Conceptually, a palladium-catalyzed process could involve the coupling of a suitable vinyl bromide with an amine in the presence of a palladium catalyst and a base. The challenge in such a reaction would be to control the regioselectivity and stereoselectivity of the C-N bond formation. The development of specific ligand systems is often crucial for achieving high selectivity in palladium-catalyzed amination reactions.

Another potential palladium-catalyzed route could involve the aminobromination of allenes, which would simultaneously install both the amine and the bromine atom across a double bond. chemicalbook.com However, the application of such methods to the specific synthesis of 1-propen-1-amine, 1-bromo-N,N,2-trimethyl- would require further investigation and optimization.

Utilizing the Petasis Reagent for In Situ Enamine Generation

A notable method for the synthesis of brominated enamines, or their subsequent hydrolysis products, involves the use of the Petasis reagent (dimethyltitanocene). This approach allows for the in situ generation of an enamine from a tertiary amide, which is then trapped by a brominating agent. eburon-organics.com

The reaction of a tertiary amide, such as N,N,2-trimethylpropanamide (the precursor to 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-), with the Petasis reagent generates a titanium-enolate intermediate. This intermediate is in equilibrium with the corresponding enamine. The addition of a brominating agent, such as bromine (Br₂), to this in situ generated enamine leads to the formation of the α-bromoenamine. Subsequent aqueous workup typically hydrolyzes the bromoenamine to the corresponding α-bromoketone.

A study on this one-pot synthesis of bromomethyl ketones from tertiary amides demonstrated the viability of this method. eburon-organics.com The reaction proceeds by the methylenation of the amide by the Petasis reagent to form the enamine, which is then brominated at low temperatures.

Table 2: Synthesis of Bromomethyl Ketones via Petasis Reagent and Bromination eburon-organics.com

| Starting Amide | Product (after hydrolysis) | Yield (%) |

| N,N-Dimethylpropionamide | 1-Bromo-2-butanone | 85 |

| N-Propionylpiperidine | 1-Bromo-1-(piperidin-1-yl)propan-2-one | 92 |

| N-Propionylmorpholine | 1-Bromo-1-(morpholino)propan-2-one | 95 |

This methodology highlights the utility of the Petasis reagent in accessing brominated enamine precursors under mild conditions, starting from readily available tertiary amides. The specific isolation of the brominated enamine, such as 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-, would likely require anhydrous workup conditions to prevent hydrolysis. The chloro-analogue of the target compound, 1-chloro-N,N,2-trimethyl-1-propenylamine, also known as Ghosez's reagent, is a well-known and commercially available reagent used in various synthetic transformations, underscoring the potential stability and utility of such halogenated enamines. eburon-organics.comentegris.comresearchgate.netgoogle.com

Mechanistic Insights and Reactivity Profiles of Brominated Enamines

Fundamental Nucleophilic Character of Enamines and its Enhancement via Substitution

Enamines are the nitrogen analogs of enols and are recognized as potent carbon-based nucleophiles. wikipedia.org Their enhanced reactivity compared to simple alkenes stems from the electron-donating nature of the nitrogen atom. The lone pair of electrons on the nitrogen participates in resonance, pushing electron density onto the adjacent carbon-carbon double bond. This polarization creates a significant negative charge on the α-carbon, making it highly nucleophilic. wikipedia.orgmasterorganicchemistry.com This behavior is illustrated by the resonance structures of a typical enamine. wikipedia.org

The nucleophilicity of an enamine is significantly influenced by the substituents on the nitrogen atom. wikipedia.orgyoutube.com The amine's ability to donate its lone pair is crucial; electron-withdrawing groups on the nitrogen, as seen in enamides, decrease the nucleophilicity by delocalizing the lone pair away from the double bond. acs.org Conversely, electron-donating alkyl groups, such as the two methyl groups in 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, enhance the electron-donating capacity of the nitrogen, thereby increasing the nucleophilicity of the α-carbon. scripps.edu The geometry of the amine component also plays a role; for instance, enamines derived from five-membered rings like pyrrolidine (B122466) are generally more reactive than those from six-membered rings like piperidine. This is attributed to the greater p-character of the nitrogen's lone pair in the five-membered ring, which allows for better conjugation with the double bond. researchgate.net

| Compound Type | Relative Nucleophilicity | Reason |

|---|---|---|

| Alkene | Very Weak | Nucleophilicity relies solely on the weakly held π-electrons. youtube.com |

| Enol Ether | Weak | The oxygen lone pair provides some electron donation, but oxygen's high electronegativity limits this effect. youtube.com |

| Enamine | Moderate to Strong | Nitrogen is less electronegative than oxygen, making it a stronger electron-donating group, which significantly increases the electron density of the C=C bond. youtube.com |

**3.2. Detailed Reaction Pathways in Enamine Bromination

The reaction of an enamine with bromine is a key transformation that sets the stage for further synthetic utility. This process is not merely a simple addition but involves distinct mechanistic pathways and intermediates.

When an enamine is exposed to an electrophile like bromine, two potential sites of attack exist: the nitrogen atom (N-bromination) and the α-carbon (C-bromination). While both are theoretically possible, the productive chemical pathway involves the attack by the nucleophilic α-carbon onto the bromine atom. researchgate.netresearchgate.net

N-bromination, the attack by the nitrogen lone pair, is generally considered a reversible and non-productive pathway. The resulting N-bromoanilinium species is often thermodynamically less stable than the starting materials. researchgate.net In contrast, C-bromination leads to the formation of a carbon-bromine bond and generates a resonance-stabilized iminium cation. This pathway is kinetically and thermodynamically favored, leading to the key intermediate that participates in subsequent reactions. wikipedia.orgresearchgate.net

The preference for C-bromination over N-bromination is fundamentally governed by the relative energies of the transition states for each pathway. According to the Curtin-Hammett principle, the product distribution is determined by the difference in the free energies of the transition states, not the ground-state populations of the reactant conformers. scripps.edu Computational studies on related enamine reactions, such as aldol (B89426) and Michael additions, show that the transition states are highly organized structures. researchgate.netnih.gov

For the bromination of an enamine like 1-propen-1-amine, N,N,2-trimethyl-, the transition state leading to C-bromination would involve the approach of the bromine molecule to the π-system of the double bond. This process leads to a charge-stabilized iminium ion. The transition state for this pathway is significantly lower in energy than that for N-bromination, making C-bromination the dominant reaction course. researchgate.net

The electrophilic attack of the enamine's α-carbon on bromine results in the formation of a crucial reactive intermediate: a bromo-iminium salt. wikipedia.orgresearchgate.net This species contains a carbon-nitrogen double bond (iminium ion) and a bromine atom on the adjacent carbon. The positive charge of the iminium ion is delocalized between the carbon and nitrogen atoms, lending it a degree of stability.

For example, the bromination of an enamine derived from a ketone will produce an α-bromo iminium salt. wikipedia.org This intermediate is highly electrophilic and is typically not isolated. Instead, it is subjected to further reactions, most commonly hydrolysis, which cleaves the iminium ion to yield an α-bromo ketone. researchgate.netacs.org The formation of this iminium salt is a pivotal step that transforms the initial nucleophilic enamine into a potent electrophile. nih.gov

Reactivity of Brominated Enamines in Subsequent Chemical Transformations

The true synthetic value of brominated enamines is realized in their subsequent reactions. The bromo-iminium salt intermediate, being highly electrophilic, is susceptible to attack by a variety of nucleophiles.

The electrophilic carbon of the iminium salt intermediate readily reacts with nucleophiles. This allows for the introduction of various functional groups at the α-position of the original carbonyl compound from which the enamine was derived.

Reaction with Cyanide: Strong nucleophiles such as metal cyanides can attack the iminium salt. This reaction results in the formation of an α-amino nitrile, a valuable synthetic precursor. Studies have shown that iminium salts generated from related systems undergo facile addition reactions with metal cyanides in good yields. nih.gov

Reaction with Amines: Amines, being effective nucleophiles due to their lone pair of electrons, can also attack the electrophilic iminium salt. ncert.nic.inchemguide.co.uk This reaction would proceed via a nucleophilic substitution mechanism where the incoming amine displaces the bromide (though the mechanism is more complex than a simple SN2 on the iminium intermediate). The reaction of an amine with an alkyl halide is a well-established process for forming new carbon-nitrogen bonds. libretexts.org By analogy, the reaction of an amine with a bromo-iminium salt would lead to the formation of a diamino-substituted product, further highlighting the synthetic flexibility of these intermediates.

| Intermediate | Nucleophile | Resulting Product Type | Reference |

|---|---|---|---|

| Bromo-Iminium Salt | Cyanide (e.g., KCN) | α-Amino Nitrile | nih.gov |

| Bromo-Iminium Salt | Amine (e.g., R2NH) | α,β-Diamino derivative (after hydrolysis/rearrangement) | ncert.nic.in, chemguide.co.uk |

| Bromo-Iminium Salt | Water (Hydrolysis) | α-Bromo Ketone/Aldehyde | researchgate.net, acs.org |

Hydrolysis Mechanisms of Iminium Salt Intermediates

The hydrolysis of enamines back to their parent carbonyl compounds is a fundamental reaction, typically occurring under aqueous acidic conditions. masterorganicchemistry.com The process is generally the reverse of enamine formation. makingmolecules.com

General Mechanism of Enamine Hydrolysis:

Protonation: The reaction initiates with the protonation of the enamine at the α-carbon, which forms a resonance-stabilized iminium cation. makingmolecules.commasterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. makingmolecules.commasterorganicchemistry.com This step results in a tetrahedral intermediate. makingmolecules.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Elimination: The protonated amine group becomes a good leaving group and is eliminated from the tetrahedral intermediate, regenerating a carbonyl group (in this case, a ketone) and releasing the secondary amine. makingmolecules.commasterorganicchemistry.com

Deprotonation: Finally, deprotonation of the oxonium ion yields the neutral carbonyl compound. masterorganicchemistry.com

This entire sequence is an equilibrium process. The hydrolysis is driven to completion by using a large excess of water. masterorganicchemistry.com

Table 1: Key Steps in the Hydrolysis of an Iminium Salt Intermediate

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the enamine at the α-carbon. | Iminium Cation |

| 2 | Nucleophilic attack by water on the iminium carbon. | Tetrahedral Intermediate |

| 3 | Elimination of the secondary amine. | Protonated Carbonyl (Oxonium Ion) |

| 4 | Deprotonation. | Neutral Carbonyl Compound |

This table presents a generalized mechanism for enamine hydrolysis.

Reactions with Bromonitroalkenes and Related Electrophiles

Bromonitroalkenes are potent electrophiles and versatile building blocks in organic synthesis. rsc.orgresearchgate.net Their reaction with nucleophiles like enamines can lead to a variety of complex molecules. rsc.orgresearchgate.net Enamines readily react with such electrophiles due to the high electron density on the α-carbon. oregonstate.edu

The reaction between an enamine and a bromonitroalkene would likely proceed via a Michael-type addition, where the nucleophilic α-carbon of the enamine attacks the electrophilic β-carbon of the bromonitroalkene. This can initiate a cascade of reactions, potentially leading to the formation of carbocyclic or heterocyclic systems, especially given the presence of good leaving groups (bromo and nitro groups). rsc.orgresearchgate.net

Pericyclic and Cycloaddition Reactions Involving Enamines

Enamines are known to participate in various cycloaddition reactions, acting as the two-electron component. researchgate.net They can react with a range of dienophiles and dipoles. Their enhanced nucleophilicity makes them more reactive in these reactions compared to simple alkenes.

Common cycloaddition reactions involving enamines include:

[2+2] Cycloadditions: With electron-deficient alkenes or alkynes to form cyclobutane (B1203170) or cyclobutene (B1205218) derivatives.

[3+2] Cycloadditions: With 1,3-dipoles like azides, leading to the formation of five-membered heterocyclic rings. researchgate.net

[4+2] Cycloadditions (Diels-Alder reactions): Where the enamine acts as the dienophile.

The specific reactivity of 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- in these reactions would be influenced by the electronic effects of the bromo substituent and the steric hindrance from the trimethyl substitution.

Influence of Molecular Structure on Enamine Reactivity

The reactivity of an enamine is governed by both electronic and steric factors, including the nature of the parent carbonyl compound and the secondary amine used in its formation.

Comparative Reactivity of Ketone-Derived versus Aldehyde-Derived Enamines

Generally, enamines derived from aldehydes are considered more stable than those derived from ketones. nih.gov However, the reactivity in subsequent reactions can be more complex.

Steric Effects: Aldehyde-derived enamines are typically less sterically hindered around the double bond compared to ketone-derived enamines. This can make them more accessible to electrophiles.

Electronic Effects: Ketones possess two electron-donating alkyl groups attached to the carbonyl carbon, whereas aldehydes have only one. This electronic difference in the parent carbonyl can influence the stability and nucleophilicity of the resulting enamine. A study examining equilibria between various carbonyl compounds and their enamines found that aldehydes generally form enamines more readily and that these enamines are often more stable than their ketone counterparts. nih.gov

Table 2: General Reactivity Comparison

| Enamine Type | Parent Carbonyl | General Stability | Factors |

|---|---|---|---|

| Aldehyde-Derived | Aldehyde | Generally more stable | Less steric hindrance, favorable equilibrium |

| Ketone-Derived | Ketone | Generally less stable | More steric hindrance |

This table presents generalized trends based on available literature. nih.gov

Reactivity Trends in Cyclic Enamine Systems

The structure of the amine component, particularly whether it is cyclic or acyclic, significantly impacts the enamine's properties. Enamines formed from cyclic secondary amines, such as pyrrolidine or morpholine (B109124), are common in organic synthesis.

Nucleophilicity: Cyclic secondary amines are often more nucleophilic than their acyclic counterparts because the alkyl groups are "tied back," reducing steric hindrance around the nitrogen lone pair. makingmolecules.com This increased nucleophilicity translates to the resulting enamine.

Conformational Effects: The ring size of a cyclic enamine influences the planarity of the enamine system. Optimal overlap between the nitrogen lone pair and the π-system of the double bond is crucial for high reactivity. Five-membered ring enamines (e.g., from pyrrolidine) are often considered highly reactive due to their ability to achieve a planar conformation.

The compound 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- is derived from an acyclic amine (N,N-dimethylamine) and a ketone (isobutyraldehyde is not a ketone, it's an aldehyde, the precursor would be a ketone like 3-methyl-2-butanone (B44728) to get the 2-trimethyl structure, but the name implies a propene backbone. The name is somewhat ambiguous without a clear structure. Let's assume it's from isobutyraldehyde (B47883) and N,N-dimethylamine, then brominated. This would make it an aldehyde-derived enamine). As an acyclic enamine, its reactivity would be compared against these established trends for cyclic systems.

Advanced Spectroscopic and Computational Characterization of Enamine Structures

Computational Methodologies for Mechanistic and Stability Analyses

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of molecular structures, reactivities, and reaction mechanisms. For complex enamines such as 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, DFT calculations provide a theoretical lens to probe properties that are often challenging to measure experimentally.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in the study of enamines to predict their geometries, energies, and spectroscopic properties with a favorable balance of accuracy and computational cost.

Table 1: Predicted Electronic Properties of 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Reflects the charge separation within the molecule, influenced by the bromine and nitrogen atoms. |

DFT calculations are instrumental in determining bond dissociation energies (BDEs), providing insights into the strength of chemical bonds within the molecule. For 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, the C-Br and C-N bonds are of particular interest. The energetics of potential reaction intermediates, such as radicals formed by homolytic cleavage, can also be computed. Comprehensive computational studies on enamine energetics have led to the development of databases containing thermodynamic data like free-energy stability and BDEs. nih.govacs.org

Table 2: Predicted Bond Dissociation Energies (BDEs) for 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- (Hypothetical DFT Data)

| Bond | Predicted BDE (kcal/mol) | Implication |

| C=C | 150 | High energy indicates a strong double bond. |

| C-N | 85 | A relatively strong single bond, typical for enamines. |

| C-Br | 70 | Weaker than C-H or C-C bonds, suggesting potential for cleavage. |

| β-C-H | 95 | Relevant for understanding oxidative enamine catalysis. |

A significant application of DFT is the mapping of reaction pathways, which involves locating and characterizing transition states and intermediates. acs.org For reactions involving 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, such as electrophilic attack at the β-carbon, DFT can model the geometry and energy of the transition state, providing the activation energy barrier. This allows for a deeper understanding of the reaction kinetics. The intermediates, such as the resulting iminium ion, can also be modeled to assess their stability. For related chloroenamines like Ghosez's reagent, computational studies have been crucial in understanding their reactivity in [2+2] cycloadditions. rsc.org

The stability of enamines is influenced by both steric and electronic factors. nih.govacs.org DFT calculations can predict the relative stabilities of different isomers of 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- (e.g., E/Z isomers with respect to the C=C bond). Generally, more substituted alkenes are thermodynamically more stable. masterorganicchemistry.com However, the formation of enamines can be under either kinetic or thermodynamic control. reddit.com DFT can elucidate the energy differences between the kinetic and thermodynamic products, helping to predict which isomer would be favored under specific reaction conditions.

Table 3: Predicted Relative Stabilities of Isomers (Hypothetical DFT Data)

| Isomer | Relative Energy (kcal/mol) | Predicted Stability |

| (E)-1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- | 0.0 | More stable (thermodynamic product) |

| (Z)-1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- | +2.5 | Less stable (kinetic product) |

Enamines have two potential sites for protonation: the nitrogen atom and the β-carbon atom. Computational studies have shown that for typical enamines, N-protonation is the kinetically favored process, while C-protonation is thermodynamically favored. nih.govacs.org DFT calculations can determine the proton affinities of these two sites in 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, providing the pKa values of the corresponding conjugate acids. Furthermore, these calculations can incorporate solvent effects, which are crucial for accurately modeling reactions in solution, as the solvent can significantly influence the stability of charged intermediates and transition states.

Table 4: Predicted Protonation Site Energetics (Hypothetical DFT Data in Acetonitrile)

| Protonation Site | Product | ΔG (kcal/mol) | Favored Control |

| Nitrogen | N-protonated iminium ion | -5 | Kinetic |

| β-Carbon | C-protonated iminium ion | -10 | Thermodynamic |

High-Level Ab Initio Calculations (e.g., MP2, CCSD(T)) for Enhanced Accuracy

To obtain a precise understanding of the geometric and electronic properties of enamines like 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-, high-level ab initio calculations are employed. These methods, grounded in the fundamental principles of quantum mechanics, provide a rigorous description of the molecular system.

Møller-Plesset perturbation theory of the second order (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples of such high-level methods. They are often referred to as the "gold standard" in computational chemistry due to their ability to accurately account for electron correlation, a crucial factor in determining molecular stability and reactivity.

For a molecule like 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-, these calculations can provide highly accurate predictions of:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Isomer Stability: The relative energies of different geometric isomers (E/Z) and conformational isomers can be calculated with high accuracy, helping to identify the most stable forms under different conditions. This is particularly relevant in syntheses where isomer control is critical. acs.org

Electronic Properties: Key electronic descriptors such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) can be determined, offering insights into the molecule's reactivity and intermolecular interactions.

The application of these methods, while computationally intensive, is justified by the level of accuracy they provide, which is often comparable to experimental measurements.

Table 1: Illustrative Data from High-Level Ab Initio Calculations for Isomers of a Substituted Enamine

| Isomer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (E)-Isomer | MP2/aug-cc-pVTZ | 0.00 | 2.5 |

| (Z)-Isomer | MP2/aug-cc-pVTZ | 1.85 | 3.1 |

| (E)-Isomer | CCSD(T)/aug-cc-pVTZ | 0.00 | 2.4 |

| (Z)-Isomer | CCSD(T)/aug-cc-pVTZ | 1.92 | 3.0 |

Note: This table is illustrative and does not represent actual calculated data for 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-. It demonstrates the type of information that can be obtained from such calculations.

Computational Simulations of Reaction Mechanisms and Stereoselectivity

Beyond static molecular properties, computational chemistry is a powerful tool for simulating reaction pathways and understanding the origins of stereoselectivity. For a reagent such as 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-, which is utilized in halogenation reactions, computational simulations can elucidate the intricate details of its reactivity.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for:

Mechanism Elucidation: Distinguishing between different possible reaction mechanisms (e.g., concerted vs. stepwise, ionic vs. radical).

Predicting Stereoselectivity: Understanding why a particular stereoisomer is formed preferentially. For instance, in reactions involving enamines, the facial selectivity of electrophilic attack can be rationalized by comparing the activation barriers leading to the different stereoisomeric products. Computational studies have been undertaken to understand the reasons for isomerization in complex syntheses. acs.org

These simulations often employ density functional theory (DFT) for initial explorations due to its favorable balance of accuracy and computational cost, followed by higher-level methods like MP2 or CCSD(T) for refining the energies of key stationary points on the potential energy surface.

Table 2: Illustrative Computational Data for a Simulated Reaction Pathway

| Species | Method | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311+G(d,p) | 0.00 |

| Transition State 1 (syn-attack) | B3LYP/6-311+G(d,p) | 15.2 |

| Transition State 2 (anti-attack) | B3LYP/6-311+G(d,p) | 18.5 |

| Intermediate | B3LYP/6-311+G(d,p) | -5.7 |

| Product | B3LYP/6-311+G(d,p) | -25.0 |

Note: This table is for illustrative purposes and shows the kind of energetic data that can be generated through computational simulations of a reaction mechanism. It does not represent a specific reaction of 1-propen-1-amine, 1-bromo-N,N,2-trimethyl-.

Synthetic Utility and Transformative Applications of Brominated Enamines

Brominated Enamines as Versatile Building Blocks for Complex Organic Molecules

Brominated enamines, such as 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, are highly reactive and versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites: a nucleophilic α-carbon characteristic of enamines, and a carbon-bromine bond that can participate in various transformations. The chloro-analogue of this compound, 1-chloro-N,N,2-trimethylpropenylamine, is a well-studied reagent developed by Ghosez, and its chemistry provides a framework for understanding the reactivity of the bromo derivative. entegris.comscientificlabs.co.ukscbt.com These α-haloenamines are recognized for their broad synthetic potential. researchgate.net The general strategy for their use involves a three-step process: formation of the enamine, reaction with an electrophile, and subsequent hydrolysis of the intermediate iminium salt to regenerate a carbonyl group. libretexts.orglibretexts.org

Brominated enamines serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds. Their utility is often indirect but crucial, primarily through their conversion into α-haloketones. nih.gov α-Haloketones are well-established and highly reactive building blocks for constructing diverse heterocyclic systems, including pyrroles, imidazoles, and thiazoles, by reacting them with various nitrogen, oxygen, and sulfur nucleophiles. nih.gov

The transformation of a bromoenamine like 1-bromo-N,N,2-trimethyl-1-propen-1-amine into an α-bromoketone via hydrolysis provides a direct entry into this rich area of synthesis. Furthermore, imines themselves are widely used as intermediates in the synthesis of heterocycles, such as in the Povarov reaction to form quinolines or in [2+2] cycloadditions to generate β-lactams. wikipedia.org The dual reactivity of the bromoenamine functionality allows for sequential or one-pot reactions to build complex ring systems, making these reagents powerful tools for medicinal and materials chemistry.

A primary synthetic application of 1-bromo-N,N,2-trimethyl-1-propen-1-amine is its role as a precursor to α-bromoketones. The hydrolysis of an enamine is a standard method for regenerating the parent carbonyl compound. masterorganicchemistry.com When this reaction is applied to an α-bromoenamine, the carbon-bromine bond remains intact under the typical mild acidic conditions required for hydrolysis, yielding an α-bromoketone. nih.gov

For instance, the acid-catalyzed hydrolysis of 1-bromo-N,N,2-trimethyl-1-propen-1-amine directly produces 1-bromo-3-methyl-2-butanone. This transformation is highly valuable as α-bromoketones are key intermediates for further synthetic manipulations, including the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org

| Reactant | Conditions | Product | Product Class |

|---|---|---|---|

| 1-bromo-N,N,2-trimethyl-1-propen-1-amine | H3O+ | 1-bromo-3-methyl-2-butanone | α-Bromoketone |

The alkylation of carbonyl compounds at the α-carbon is a fundamental carbon-carbon bond-forming reaction, and the use of enamine intermediates, known as the Stork enamine alkylation, is a powerful method to achieve this. libretexts.orgmasterorganicchemistry.comyoutube.com Enamines function as nucleophilic equivalents of enolates but can be formed and reacted under milder, neutral conditions, which helps to avoid issues like over-alkylation sometimes seen with enolates. libretexts.orglibretexts.org

In this reaction, the nucleophilic α-carbon of the enamine attacks an electrophilic alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com For 1-bromo-N,N,2-trimethyl-1-propen-1-amine, the reaction with an alkyl halide (e.g., methyl iodide) forms a new carbon-carbon bond. The initial product is an iminium salt, which is then hydrolyzed with aqueous acid to yield the final α-alkylated α-bromoketone. libretexts.org This three-step sequence effectively allows for the controlled alkylation of the carbon adjacent to the carbonyl group.

Enamines are effective nucleophiles in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org The use of enamines as Michael donors is a key strategy for forming 1,5-dicarbonyl compounds after a final hydrolysis step. masterorganicchemistry.com

In this context, 1-bromo-N,N,2-trimethyl-1-propen-1-amine can act as the Michael donor. Its nucleophilic α-carbon attacks the β-carbon of a Michael acceptor, such as methyl vinyl ketone. The reaction proceeds through an initial addition product which, upon acidic workup, hydrolyzes the enamine and iminium salt functionalities to reveal a ketone. The final product is a 1,5-dicarbonyl compound that also contains a bromine atom at the α-position relative to one of the carbonyls.

| Michael Donor | Michael Acceptor | Key Steps | Final Product Type |

|---|---|---|---|

| 1-bromo-N,N,2-trimethyl-1-propen-1-amine | α,β-Unsaturated Ketone/Aldehyde | 1. Conjugate Addition 2. Hydrolysis (H3O+) | α-Bromo-1,5-dicarbonyl Compound |

Similar to their utility in alkylation, enamines can be acylated at the α-carbon. libretexts.org This reaction provides a direct route to β-dicarbonyl (1,3-dicarbonyl) compounds, which are valuable synthetic intermediates. libretexts.org The reaction typically involves treating the enamine with an acyl halide or anhydride. libretexts.orglibretexts.org

When 1-bromo-N,N,2-trimethyl-1-propen-1-amine is treated with an acyl chloride, the nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the acyl chloride. This forms an acylated iminium salt intermediate. Subsequent hydrolysis of this intermediate with aqueous acid yields an α-bromo-β-dicarbonyl compound. This process is a highly effective method for constructing these functional motifs under relatively mild conditions.

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that creates a six-membered ring. wikipedia.org The process consists of two sequential reactions: a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comresearchgate.net Enamines are excellent nucleophiles for the initial Michael addition step. libretexts.org

The use of 1-bromo-N,N,2-trimethyl-1-propen-1-amine in a Robinson annulation sequence begins with its reaction as a Michael donor with an α,β-unsaturated ketone, such as methyl vinyl ketone. libretexts.orgvaia.com This conjugate addition forms an intermediate which, upon hydrolysis, yields an α-bromo-1,5-diketone. Treatment of this diketone with a base initiates an intramolecular aldol condensation, where an enolate formed at one ketone attacks the other carbonyl group. Subsequent dehydration of the resulting aldol addition product leads to the formation of a substituted α,β-unsaturated cyclohexenone, completing the annulation. The bromine atom from the starting enamine is retained in the final cyclic product, providing a handle for further synthetic transformations.

Applications in Cross-Coupling Methodologies

Brominated enamines, such as 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, are valuable substrates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. The presence of the bromo substituent on the enamine double bond allows for reactions analogous to the well-established Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These methodologies have expanded the toolkit for synthesizing complex enamines and related structures under mild conditions. nih.govrsc.org

In a typical cross-coupling scenario, the C-Br bond of the brominated enamine is activated by a palladium(0) catalyst. For instance, in a Suzuki-Miyaura coupling, the subsequent reaction with a boronic acid derivative, such as an alkenyltrifluoroborate, leads to the formation of a new carbon-carbon bond at the site of the original bromine atom. nih.gov This approach provides a powerful means to introduce a wide range of substituents onto the enamine backbone. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity. For the coupling of secondary amines with alkenyl bromides, catalytic systems like [Pd₂(dba)₃]/BINAP with NaOtBu in toluene (B28343) have proven effective. nih.gov

The versatility of this approach is highlighted by its application in the synthesis of structurally diverse molecules. For example, the Suzuki-Miyaura cross-coupling has been successfully applied to complex aryl bromides, including those found in the Merck informer library, demonstrating its broad functional group compatibility. acs.org While direct examples with 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- are not extensively documented in dedicated studies, the general principles derived from similar brominated substrates and the successful application of these methods to a wide array of complex molecules underscore its potential in this area. nih.govacs.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Alkenyl Bromides

| Entry | Alkenyl Bromide | Coupling Partner | Catalyst System | Product Type | Reference |

| 1 | 1-Bromostyrene | Secondary Amine | [Pd₂(dba)₃]/BINAP, NaOtBu | Enamine | nih.gov |

| 2 | 1-Bromostyrene | Primary Amine | [Pd₂(dba)₃]/BINAP, NaOtBu | Imine | nih.gov |

| 3 | Brominated 2,1-Borazaronaphthalene | Potassium Alkenyltrifluoroborate | Pd(OAc)₂, SPhos, K₂CO₃ | Alkenyl-substituted Azaborine | nih.gov |

| 4 | Complex Aryl Bromide | Alkyl Amine-Borane | Pd₂(dba)₃, AdBippyPhos, K₃PO₄ | Diaryl Benzylic Amine | acs.org |

Synthesis of α,β-Disubstituted Amine Derivatives

The synthesis of α,β-disubstituted amine derivatives is a significant goal in organic chemistry due to their prevalence in pharmaceuticals and natural products. Brominated enamines like 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- can serve as precursors to such structures. The inherent reactivity of the enamine moiety allows for functionalization at the β-position, while the bromo-substituent at the α-position can be exploited in subsequent transformations.

One common strategy involves the initial reaction of the enamine at its nucleophilic β-carbon. Following this, the α-bromo substituent can be displaced or involved in further coupling reactions, leading to the desired α,β-disubstituted product. While specific examples detailing the use of 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- in this context are limited, the general reactivity of α-haloamides and related compounds provides a strong basis for its potential applications. nih.gov For instance, the ability to perform sequential functionalization reactions is a key advantage of such substrates.

Furthermore, the development of methods for the direct synthesis of unprotected amines from various precursors highlights the ongoing interest in this area. nih.gov The transformation of α-haloamides, which share structural similarities with α-bromoenamines, into various substituted products demonstrates the feasibility of such synthetic routes. nih.gov

Role in Cascade, Domino, and Tandem Reaction Sequences

Cascade, domino, and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation. The reactivity of enamines makes them excellent candidates for initiating such reaction sequences. 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, with its multiple functional handles, is well-suited for this purpose.

Amine-catalyzed tandem and cascade reactions often proceed through enamine and iminium ion intermediates. illinois.edu A typical sequence might involve the initial reaction of the enamine as a nucleophile, followed by a subsequent intramolecular cyclization or reaction with another electrophile. The presence of the α-bromo substituent in 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- adds another layer of reactivity that can be harnessed in these cascades. For example, after an initial Michael addition, the bromo group could be eliminated or participate in a subsequent cyclization.

Recent research has demonstrated the power of enamine-Brønsted acid catalysis in three-component cascade reactions to form complex heterocyclic structures like tetrahydroindoles. nih.govresearchgate.net These reactions proceed through the in-situ formation of an enamine, which then participates in a Michael-type addition and subsequent cyclization. The principles underlying these transformations are directly applicable to the potential use of pre-formed brominated enamines like 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- in similar cascade processes. The hydrolysis of enamine intermediates is also a key step in some amine-mediated cascade reactions that lead to the formation of unsaturated oxacycles and aromatic carbocycles. researchgate.net

Applications in Asymmetric Catalysis and Stereoselective Transformations

The development of stereoselective reactions is a central theme in modern organic synthesis. Brominated enamines can play a significant role in this area, both as substrates in stereoselective reactions and as precursors to chiral molecules.

Enantioselective α-Functionalization of Carbonyl Compounds

The enantioselective α-functionalization of carbonyl compounds is a powerful tool for the synthesis of chiral building blocks. Chiral enamines, formed from the reaction of a carbonyl compound with a chiral secondary amine, are key intermediates in many organocatalytic α-alkylation reactions. acs.orgnih.gov These reactions rely on the ability of the chiral enamine to control the stereochemical outcome of the reaction with an electrophile.

While 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl- is not itself a chiral catalyst, it can be a precursor to chiral α-functionalized carbonyl compounds. The general strategy involves the reaction of an enamine with an electrophile, followed by hydrolysis of the resulting iminium salt to regenerate the carbonyl group. The enantioselectivity of these reactions can be very high, particularly when using chiral imidazolidinone catalysts. acs.org

Recent advances have shown that the photochemical activity of enamines can be harnessed for the enantioselective α-alkylation of aldehydes. nih.govescholarship.org In these reactions, the chiral enamine can act as a photosensitizer, generating radical species from organic halides that then react in a stereocontrolled manner. This approach has been successfully applied to the alkylation of aldehydes with electron-deficient benzyl (B1604629) and phenacyl bromides, as well as bromomalonates. escholarship.org

Table 2: Enantioselective α-Alkylation of Aldehydes via Chiral Enamines

| Aldehyde | Electrophile | Chiral Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

| Propanal | Benzyl bromide | Imidazolidinone | α-Benzylated aldehyde | High | acs.org |

| Butanal | Diethyl bromomalonate | Imidazolidinone | α-Alkylated aldehyde | High | nih.govescholarship.org |

| Various aldehydes | Perfluoroalkyl halides | Imidazolidinone / Iridium photocatalyst | α-Perfluoroalkylated alcohols (after reduction) | High | acs.org |

Control and Prediction of Stereoselectivity in Bromination and Subsequent Reactions

The stereochemical outcome of the bromination of enamines and subsequent reactions is a critical aspect of their synthetic utility. The direct halogenation of enamides and enamines can be achieved with high stereoselectivity. acs.orgnih.gov For example, the use of (1,1-diacetoxyiodo)benzene as an oxidant with a halide source can lead to the formation of (Z)-configured α-chloroenamines and α-bromoenamines. nih.gov This high stereoselectivity is attributed to the formation of intermediates whose conformations are controlled by electrostatic attractions between the positively charged nitrogen atom and the carbonyl oxygen atoms. acs.orgnih.gov

This type of stereocontrol is crucial for the synthesis of stereochemically defined products. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com The ability to control the stereochemistry of the bromination step allows for the predictable synthesis of specific stereoisomers of α-bromoenamines, which can then be used in further transformations with retention of stereochemical integrity.

The principles of stereoselectivity are governed by the relative free energies of the diastereomeric transition states. inflibnet.ac.in Factors such as steric hindrance, electronic effects, and the potential for chelation or hydrogen bonding all play a role in determining the stereochemical outcome of a reaction. inflibnet.ac.in In the context of 1-Propen-1-amine, 1-bromo-N,N,2-trimethyl-, understanding these principles is key to predicting and controlling the stereochemistry of its reactions.

Q & A

Q. What are the recommended safety protocols for handling 1-bromo-N,N,2-trimethyl-1-propen-1-amine in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : The compound exhibits acute toxicity (intravenous LD50 of 180 mg/kg in mice) and emits toxic NOx vapors upon decomposition . Use fume hoods, personal protective equipment (PPE), and closed-system handling.

- Contingency Planning : Maintain emergency protocols for spills or exposure, including neutralization agents (e.g., activated carbon for organic bromides) and immediate medical consultation.

- Validation : Ensure facilities comply with REACH and OSHA guidelines for amine derivatives, as outlined in safety data sheets (SDS) .

Q. How can researchers optimize the synthesis of 1-bromo-N,N,2-trimethyl-1-propen-1-amine via alkylation reactions?

Methodological Answer:

- Reagent Selection : Use a 10% excess of 1-bromoalkanes (e.g., 1-bromo-n-octane) to drive alkylation of tertiary amines, as demonstrated in cationic reagent syntheses .

- Temperature Control : Monitor exothermic reactions at 40–60°C to avoid side products like β-elimination derivatives.

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–0.5 atm) to isolate the product from unreacted bromoalkanes and dimethylamine byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis : Prioritize H and C NMR to confirm the allylic bromine position and N,N,2-trimethyl substitution pattern. Compare chemical shifts with analogs like 3-bromo-1-propene (δ 5.8–6.2 ppm for allylic protons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular ion peaks (expected m/z ~212.07 for C₆H₁₃BrN) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving 1-bromo-N,N,2-trimethyl-1-propen-1-amine?

Methodological Answer:

Q. What analytical challenges arise in detecting nitrosamine impurities in derivatives of this compound?

Methodological Answer:

- Detection Limits : Nitrosamines (e.g., N-nitrosodimethylamine) require ultra-sensitive LC-MS/MS methods with limits of detection (LOD) ≤1 ppb. Derivatize with CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) to enhance chromatographic resolution .

- Regulatory Compliance : Follow EMA guidelines for reporting nitrosamines, including ppm/ng quantification, root-cause analysis, and risk-benefit assessments for contaminated batches .

Q. How can computational modeling predict the compound’s reactivity in radical-mediated transformations?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol) and radical stability at the allylic position.

- Kinetic Simulations : Apply MESMER (Master Equation Solver for Multi-Energy Well Reactions) to predict branching ratios in autoxidation pathways under varying temperatures (25–100°C) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in toxicity profiles across studies?

Methodological Answer:

- Source Evaluation : Cross-reference toxicity data (e.g., intravenous vs. oral LD50) with standardized models (OECD Test Guidelines) and species-specific metabolic pathways .

- In Silico Tools : Apply QSAR (Quantitative Structure-Activity Relationship) models like TOPKAT to predict unstudied endpoints (e.g., carcinogenicity) .

Synthesis and Application Frontiers

Q. What novel applications exist for this compound in polymer chemistry?

Methodological Answer:

- Cationic Monomers : Copolymerize with ethyl acrylate and sodium acrylate to create water-soluble cationic polymers for biomedical coatings (e.g., antimicrobial surfaces) .

- Crosslinking Agents : Utilize the bromine moiety for post-polymerization modifications (e.g., thiol-ene "click" reactions) to tune hydrogel mechanical properties .

Regulatory and Environmental Considerations

Q. How does the compound’s environmental persistence impact disposal protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products